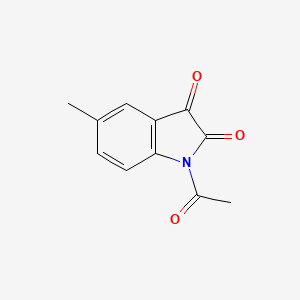

1H-Indole-2,3-dione, 1-acetyl-5-methyl-

Description

Contextualization within the Isatin (B1672199) Class of Heterocyclic Compounds

1H-Indole-2,3-dione, 1-acetyl-5-methyl- belongs to the isatin class of heterocyclic compounds. Isatin, first identified in 1841, is an indole (B1671886) derivative characterized by a fused benzene (B151609) and pyrrole (B145914) ring system with carbonyl groups at the C2 and C3 positions. nih.govhmdb.ca This structural motif imparts a unique reactivity profile, making isatins versatile building blocks for the synthesis of a diverse array of more complex heterocyclic systems and drug candidates. nih.gov

The isatin core is not merely a synthetic curiosity; it is an endogenous substance found in mammalian tissues and has been isolated from various plants. nih.gov Compounds bearing the isatin scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The reactivity of isatin's carbonyl groups and the ability to substitute at the nitrogen atom and on the aromatic ring allow for extensive chemical modification, enabling the fine-tuning of its biological profile. nih.gov

Table 1: Physicochemical Properties of Isatin (Parent Compound)

| Property | Value |

| IUPAC Name | 1H-indole-2,3-dione |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Appearance | Orange-red solid |

| CAS Number | 91-56-5 |

| Data sourced from multiple chemical databases. hmdb.ca |

Significance of Acyl and Alkyl Substituents on the Indole Core

The functional and biological characteristics of the isatin scaffold are profoundly influenced by the nature and position of its substituents. The introduction of acyl and alkyl groups, such as the 1-acetyl and 5-methyl groups in the subject compound, is a key strategy in medicinal chemistry to modulate molecular properties.

The 1-acetyl group is an N-acyl substituent. N-acylation of the isatin nitrogen serves several purposes. It can protect the nitrogen during certain chemical transformations and can alter the electronic nature of the heterocyclic ring system. researchgate.net The reaction of N-acetylisatin with various reagents to form derivatives like Schiff bases and semicarbazones is a common synthetic route. ekb.egresearchgate.net This modification can lead to compounds with distinct biological profiles, and in some cases, the N-acetyl group itself is a critical component of the pharmacophore. For instance, N-acetylisatin can undergo a ring-opening reaction, which serves as a pathway to generate other complex acetamide (B32628) derivatives for further study. researchgate.netekb.eg

The 5-methyl group is a C-alkyl substituent on the aromatic portion of the isatin core. The position and electronic nature of substituents on this ring significantly impact the molecule's reactivity and biological interactions. nih.gov A methyl group at the C5 position is an electron-donating group, which can influence the electrophilicity of the C3 carbonyl carbon. This modification can affect how the molecule binds to biological targets like enzymes and receptors. nih.govgrowingscience.com Research on 5-methylisatin (B515603) derivatives has shown their potential as antimicrobial agents and as inhibitors of specific enzymes like cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.govgrowingscience.comcymitquimica.com

Table 2: Influence of Substituents on the Isatin Core

| Substituent Type | Position | General Significance |

| Acyl (e.g., Acetyl) | N1 | Modulates electronic properties, serves as a synthetic handle for creating derivatives, can be crucial for biological activity. |

| Alkyl (e.g., Methyl) | C5 | Alters electronic properties (electron-donating), influences reactivity of carbonyl groups, can enhance binding to biological targets. |

Rationale for Dedicated Research on 1H-Indole-2,3-dione, 1-acetyl-5-methyl-

The specific combination of a 1-acetyl and a 5-methyl group on the isatin scaffold provides a clear rationale for dedicated chemical research. While extensive studies have been conducted on various isatin derivatives, the investigation of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- is driven by the need to understand the synergistic or unique effects of this particular substitution pattern.

The primary rationale is its role as a key intermediate in the synthesis of more complex molecules. The acetylation of 5-methylisatin yields 1-acetyl-5-methylisatin, a precursor for a new family of derivatives. The N-acetyl group provides a reactive site for further chemical elaboration, while the 5-methyl group pre-modulates the electronic environment of the ring system. Researchers synthesize this compound to explore how this specific combination influences the generation and subsequent biological activity of novel Schiff bases, pyrazoles, or other heterocyclic adducts. nih.govgrowingscience.com

The scientific interest lies in evaluating whether the combined electronic effects of the N-acetyl (electron-withdrawing) and 5-methyl (electron-donating) groups result in a molecule with a unique reactivity profile or a more favorable interaction with specific biological targets than derivatives with only one of these substituents. For example, studies on 5-methylisatin derivatives have aimed to develop potent CDK2 inhibitors, and the N-acetylation could be a strategy to further refine the binding affinity or pharmacokinetic properties of these potential therapeutic agents. nih.govmdpi.com Therefore, the synthesis and study of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- are a logical and necessary step in the systematic exploration of the chemical space around the privileged isatin scaffold.

Table 3: Chemical Identity of 1H-Indole-2,3-dione, 1-acetyl-5-methyl-

| Property | Value |

| IUPAC Name | 1-acetyl-5-methyl-1H-indole-2,3-dione |

| Synonyms | 1-acetyl-5-methylisatin |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 26563-13-9 |

| Properties derived from chemical structure and database records. |

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-4-9-8(5-6)10(14)11(15)12(9)7(2)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZFMHWTHJMBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337205 | |

| Record name | 1H-Indole-2,3-dione, 1-acetyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118726-65-1 | |

| Record name | 1H-Indole-2,3-dione, 1-acetyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 2,3 Dione, 1 Acetyl 5 Methyl

De Novo Synthesis Strategies for the 1H-Indole-2,3-dione Skeleton

The foundational step in synthesizing the target compound is the construction of the 5-methylisatin (B515603) framework. This is typically achieved by adapting well-established protocols for isatin (B1672199) synthesis, using a precursor molecule that already contains the required methyl group at the desired position.

Adaptation of Established Isatin Synthesis Protocols (e.g., Sandmeyer, Stolle)

Classic methods for synthesizing the isatin core can be effectively modified to produce substituted derivatives like 5-methylisatin. dergipark.org.tr

Sandmeyer Isatin Synthesis: This is one of the most prominent and oldest methods for preparing isatins. biomedres.us The synthesis involves two main steps. synarchive.com The first is the formation of an isonitrosoacetanilide intermediate by reacting an aniline with chloral hydrate and hydroxylamine. synarchive.com In the second step, this intermediate undergoes acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield the isatin ring system. dergipark.org.tr For the synthesis of 5-methylisatin, the process is adapted by using a substituted aniline as the starting material. dergipark.org.tr

A detailed procedure outlined in Organic Syntheses demonstrates this adaptation. The process starts with p-toluidine, which reacts with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to produce isonitrosoaceto-p-toluidide. This intermediate is then cyclized with sulfuric acid to yield 5-methylisatin. orgsyn.org For particularly insoluble intermediates, alternative acids such as methanesulfonic acid or polyphosphoric acid (PPA) can be used to improve solubility and reaction outcomes. nih.gov

Stolle Isatin Synthesis: The Stolle method provides an effective alternative for synthesizing isatin and its derivatives. biomedres.us This approach involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to form the isatin ring. dergipark.org.tr This method is also applicable to the synthesis of substituted isatins by starting with the appropriately substituted aniline.

| Protocol | Starting Material | Key Reagents | Intermediate | Cyclization Condition |

|---|---|---|---|---|

| Sandmeyer Synthesis | p-Toluidine | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | Isonitrosoaceto-p-toluidide | Concentrated Sulfuric Acid |

| Stolle Synthesis | p-Toluidine | Oxalyl chloride | N-(4-methylphenyl)-2-oxoacetyl chloride | Lewis Acid (e.g., AlCl3, BF3) |

Introduction of the 5-Methyl Group in Precursor Molecules

The key to forming the 5-methylisatin skeleton lies in the selection of the initial precursor. Rather than adding the methyl group to a pre-formed isatin ring, the synthesis begins with an aniline derivative that already possesses a methyl group at the para position.

For the Sandmeyer and Stolle syntheses, the starting material of choice is p-toluidine (4-methylaniline). The methyl group on this precursor molecule is maintained throughout the reaction sequence and ultimately becomes the 5-methyl substituent on the resulting isatin ring. This strategy ensures regioselective placement of the methyl group, avoiding the formation of other isomers and simplifying purification processes. The use of p-toluidine in the Sandmeyer synthesis is a well-documented example of this approach, yielding crude 5-methylisatin in high yields (90-94%). orgsyn.org

Post-Synthetic Functionalization of Indole-2,3-diones

Once the 5-methyl-1H-indole-2,3-dione skeleton has been successfully synthesized, the final step is the introduction of an acetyl group at the indole (B1671886) nitrogen (N1 position). This is an acylation reaction that converts the secondary amine within the isatin ring into an N-acetyl amide.

N1-Acetylation Techniques for 5-Methyl-1H-Indole-2,3-dione

The N-acetylation of the 5-methylisatin core is typically achieved through direct acylation methods using common acetylating agents.

Direct acylation involves treating 5-methylisatin with a reactive acetyl source. This is a straightforward and widely used method for the N-acetylation of isatins and other related heterocyclic compounds.

Common acetylating agents for this purpose include:

Acetic Anhydride: This is a very common and effective reagent for acetylation. The reaction is often performed by heating the isatin derivative in acetic anhydride, which can also serve as the solvent. nih.govgoogle.com The reaction of an isatin with acetic anhydride at reflux has been shown to generate the corresponding N-acetylisatin in good yield. nih.gov

Acetyl Chloride: As a more reactive acylating agent, acetyl chloride can also be used for the N-acetylation of amines. ias.ac.inresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction involves the nucleophilic attack of the indole nitrogen onto the carbonyl carbon of the acetylating agent, leading to the formation of 1-acetyl-5-methylisatin.

| Reagent | Typical Conditions | Byproduct |

|---|---|---|

| Acetic Anhydride | Heating/reflux in acetic anhydride | Acetic Acid |

| Acetyl Chloride | In an inert solvent with a base (e.g., triethylamine, pyridine) | Hydrochloric Acid (neutralized by base) |

Acetyl transfer, or transacetylation, represents another class of acylation reactions where an acetyl group is transferred from a donor molecule to a substrate, often under catalytic conditions. While direct acylation with acetic anhydride or acetyl chloride is most common for substrates like isatin, other methods exist in the broader context of N-acetylation. For instance, transamidation reactions can transfer acetyl groups from a renewable source like chitin to various amines. frontiersin.org Another approach involves using esters, such as ethyl acetate or vinyl acetate, as the acetyl source, often catalyzed by acids or enzymes (lipases). wikipedia.orgnih.gov However, for the specific synthesis of 1-acetyl-5-methylisatin, direct acylation with highly reactive agents like acetic anhydride remains the most practical and frequently documented method.

C5-Methylation Strategies for 1-Acetyl-1H-Indole-2,3-dione

Direct C5-methylation of a pre-formed 1-acetyl-1H-indole-2,3-dione is not the preferred or commonly employed synthetic route. Such a direct methylation would likely suffer from a lack of regioselectivity, leading to a mixture of methylated products at various positions on the benzene (B151609) ring, as well as potential side reactions. The more strategic and widely accepted approach involves the synthesis of the 5-methylisatin core from a commercially available methylated precursor, followed by N-acetylation. This ensures the unambiguous placement of the methyl group at the desired C5 position.

The foundational synthesis of 5-methylisatin is often achieved through well-established named reactions in organic chemistry, such as the Sandmeyer, Stolle, or Gassman syntheses, starting with p-toluidine.

Regioselective Synthesis Approaches

The regioselectivity in the synthesis of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- is primarily dictated by the choice of the starting material for the construction of the isatin ring. The Sandmeyer isatin synthesis is a classic and effective method that ensures the desired C5-methylation. biomedres.ussynarchive.comdrugfuture.com

The synthesis commences with the reaction of p-toluidine with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This sequence yields an isonitrosoaceto-p-toluidide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, leads to the formation of 5-methylisatin with good yields. orgsyn.org The use of p-toluidine as the starting aniline derivative inherently directs the methyl group to the 5-position of the resulting isatin ring system.

Once 5-methylisatin is obtained, the final step is the N-acetylation to yield 1H-Indole-2,3-dione, 1-acetyl-5-methyl-. This is typically achieved by reacting 5-methylisatin with acetic anhydride. ekb.egresearchgate.net The reaction can be performed under reflux conditions, and sometimes a catalyst is employed to facilitate the transformation. This two-step approach, beginning with a substituted aniline, represents a robust and highly regioselective pathway to the target compound.

| Reaction Step | Reagents and Conditions | Product | Key Feature |

| Isonitrosoacetanilide Formation | p-toluidine, chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, water, heat | Isonitrosoaceto-p-toluidide | Formation of the key intermediate |

| Cyclization | Isonitrosoaceto-p-toluidide, concentrated sulfuric acid, heat | 5-Methylisatin | Acid-catalyzed ring closure |

| N-Acetylation | 5-Methylisatin, acetic anhydride, reflux | 1H-Indole-2,3-dione, 1-acetyl-5-methyl- | Introduction of the acetyl group at the N1 position |

Green Chemistry and Sustainable Synthetic Routes to 1H-Indole-2,3-dione, 1-acetyl-5-methyl-

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isatin derivatives. While specific literature on the green synthesis of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- is limited, general green approaches for isatin synthesis and N-acetylation can be extrapolated.

For the synthesis of the 5-methylisatin precursor, modifications to traditional methods are being explored to reduce environmental impact. These include the use of solid acid catalysts to replace corrosive mineral acids in the cyclization step, and the exploration of solvent-free or aqueous reaction media. For instance, the use of reusable catalysts like H-β zeolite has been reported for the Stolle synthesis of isatins, which could be adapted for 5-methylisatin. chemicalbook.com

In the N-acetylation step, greener alternatives to conventional methods are also being investigated. These include the use of milder acetylating agents and the exploration of catalyst-free conditions or the use of benign catalysts. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for both the isatin formation and the subsequent N-acetylation.

Catalytic Approaches in the Synthesis of 1H-Indole-2,3-dione, 1-acetyl-5-methyl-

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps leading to 1H-Indole-2,3-dione, 1-acetyl-5-methyl-.

In the synthesis of the 5-methylisatin core, Lewis acids such as aluminum chloride or boron trifluoride are commonly used as catalysts in the Stolle synthesis to facilitate the cyclization of the chlorooxalylanilide intermediate. ijcmas.comwikipedia.org Research into more environmentally friendly and recyclable solid acid catalysts is an active area of investigation.

Reactivity and Transformation Pathways of 1h Indole 2,3 Dione, 1 Acetyl 5 Methyl

Reactions Involving the Carbonyl Groups at C2 and C3

The vicinal dicarbonyl arrangement in 1-acetyl-5-methylisatin is the primary hub of its reactivity. The C3-carbonyl group, behaving as a typical ketone, is significantly more electrophilic and susceptible to nucleophilic attack than the C2-carbonyl, which is part of an amide linkage and is thus stabilized by resonance with the nitrogen lone pair.

Nucleophilic Additions to the C3 Carbonyl

The C3 carbonyl is the most electrophilic center in the molecule and readily undergoes addition reactions with a wide array of nucleophiles. These reactions are foundational to the synthesis of complex spirooxindole frameworks, which are prevalent in many biologically active compounds.

A common transformation is the reaction with compounds containing active methylene groups. For instance, in multicomponent reactions, 1-acetyl-5-methylisatin can react with substances like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst to form intermediate Knoevenagel condensation products. These intermediates can then undergo further reactions, such as Michael additions and cyclizations, to yield spiro[indoline-3,4′-pyran] derivatives. nih.gov

Another significant class of reactions at the C3 position is the 1,3-dipolar cycloaddition. This typically involves the in situ formation of an azomethine ylide from the condensation of the isatin (B1672199) C3-carbonyl with an amino acid (e.g., sarcosine). This ylide then reacts with a dipolarophile, such as an electron-deficient alkene, to generate complex spiropyrrolidine-oxindole systems. uc.pt While specific examples for the 1-acetyl-5-methyl derivative are not extensively detailed, its reactivity is expected to parallel that of other N-substituted isatins in these transformations.

Reactions at the C2 Carbonyl Center

The C2 carbonyl, being an amide, is less electrophilic than the C3 ketone. Nucleophilic attack at this position is less common and typically requires more forcing conditions or specific types of nucleophiles. When reactions do occur at C2, they often lead to the cleavage of the N1-C2 amide bond, resulting in a ring-opening of the indole (B1671886) scaffold.

Below is a table summarizing the products from the reaction of N-acylisatins with various amines, a reaction pathway directly applicable to 1-acetyl-5-methylisatin.

| N-Acylisatin Reactant | Amine | Product | Yield |

|---|---|---|---|

| N-Propionylisatin | Morpholine | N-[2-(2-Morpholino-2-oxoacetyl)phenyl]propionamide | 78.6% |

| N-Propionylisatin | Piperazine | N-[2-{2-Oxo-2-(piperazin-1-yl)acetyl}phenyl]propionamide | 85.7% |

Condensation Reactions with Bifunctional Reagents

1-acetyl-5-methylisatin can react with reagents containing two nucleophilic sites to form new heterocyclic rings. The reaction of the C3-carbonyl with hydrazines or substituted hydrazines, for example, leads to the formation of hydrazones. A well-documented reaction for N-acetylisatin is its condensation with semicarbazide in acetic acid, which selectively yields the corresponding 1-acetylisatin-3-semicarbazone. researchgate.net This product can then be used as a scaffold for further synthesis. This selectivity for the C3 position is a general feature of isatin chemistry.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the isatin core is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such substitutions on 1-acetyl-5-methylisatin is determined by the directing effects of the substituents already present on the ring.

Influence of the N1-Acetyl and C5-Methyl Groups on Reactivity and Regioselectivity

Two groups exert a significant electronic influence on the aromatic ring of 1-acetyl-5-methylisatin: the C5-methyl group and the N1-acetylated heterocyclic ring system.

C5-Methyl Group : The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. As such, it is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. It is an ortho, para-director, preferentially directing incoming electrophiles to the C4 and C6 positions. libretexts.org

The final regioselectivity of an SEAr reaction on 1-acetyl-5-methylisatin is a result of the competition between these two directing effects. The powerful ortho, para-directing influence of the activating methyl group at C5 will strongly favor substitution at the C4 and C6 positions. The deactivating nature of the rest of the molecule will primarily serve to slow the reaction down. Given the positions, the directing effects are as follows:

The C5-methyl group directs to C4 (ortho) and C6 (ortho).

The heterocyclic system directs to C7 (meta) and C5 (already substituted).

Therefore, the primary products expected from electrophilic aromatic substitution on 1-acetyl-5-methylisatin would be the 4- and 6-substituted derivatives, with the C6 position being sterically more accessible.

Reactions at the N1-Acetyl Group

The N1-acetyl group itself is a site of potential reactivity, primarily involving its hydrolysis to regenerate the N-H isatin scaffold. This deacetylation can be a crucial step in synthetic sequences where the acetyl group is used as a protecting group for the nitrogen atom.

Hydrolysis and Deacetylation Processes

The N-acetyl group in 1-acetyl-5-methylisatin is susceptible to cleavage under both acidic and basic conditions, leading to the formation of 5-methylisatin (B515603). This process is of interest for the controlled generation of the corresponding isatin derivative, which can then participate in further reactions.

Under acidic conditions , the hydrolysis mechanism typically involves the protonation of the acetyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of acetic acid then yields the deacetylated 5-methylisatin. etsu.edu

Base-catalyzed hydrolysis , on the other hand, proceeds via the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon. etsu.edu This forms a tetrahedral intermediate which then collapses to release the 5-methylisatin anion and acetic acid. The 5-methylisatin anion is subsequently protonated upon workup to give the final product. The rate of alkaline hydrolysis of N-substituted isatins can be sensitive to the pH and general base catalysis. researchgate.net

The deacetylation can also be catalyzed by enzymes such as acylases, which offer a mild and selective method for removing the acetyl group. nih.govresearchgate.net

| Catalyst/Reagent | Conditions | Product | Notes |

| Strong Mineral Acid (e.g., HCl) | Reflux | 5-methylisatin | Protonation of the carbonyl group facilitates nucleophilic attack by water. etsu.edu |

| Strong Base (e.g., NaOH) | Reflux | 5-methylisatin | Involves nucleophilic addition of hydroxide to the acetyl carbonyl. etsu.edu |

| Acylase I | Enzymatic conditions | 5-methylisatin | Mild and selective deacetylation. nih.gov |

Interactive Data Table: Summary of Hydrolysis and Deacetylation Conditions.

Interconversion Reactions of the N-Acetyl Moiety

While direct interconversion of the N-acetyl group of 1-acetyl-5-methylisatin itself is not extensively documented, related transformations in similar systems suggest potential pathways. The N-acetyl group can, under certain conditions, participate in rearrangement reactions. For instance, in related heterocyclic systems, acetyl group migration has been observed, often catalyzed by acids or bases.

In the context of natural product biosynthesis, acetylation and deacetylation are crucial steps that can direct the course of subsequent reactions, such as methylation or cyclization. organic-chemistry.org This highlights the role of the N-acetyl group as a transient directing or protecting group that can be strategically removed to enable further transformations.

Ring Transformations and Rearrangement Reactions

The indole-2,3-dione skeleton of 1-acetyl-5-methylisatin is a versatile scaffold that can undergo various ring transformation and rearrangement reactions, leading to the formation of larger or smaller ring systems.

Expansion of the Pyrrole (B145914) Ring

A significant ring expansion reaction of isatin derivatives is the Pfitzinger reaction, which provides a route to substituted quinoline-4-carboxylic acids. mdpi.comwikipedia.orgijsr.net In the case of 1-acetyl-5-methylisatin, the reaction is typically preceded by hydrolysis of the N-acetyl group under basic conditions to yield the isatin anion. This anion then condenses with a carbonyl compound containing an α-methylene group. The subsequent cyclization and dehydration lead to the formation of a quinoline ring. The Halberkann variant of the Pfitzinger reaction involves the direct reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The general mechanism of the Pfitzinger reaction involves the initial hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid. This is followed by condensation with a ketone or aldehyde to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes cyclization and dehydration to afford the final quinoline product. ijsr.netresearchgate.net

| Reactant 2 | Base | Product | Reaction Type |

| Ketone (e.g., Acetone) | KOH | 2-Methyl-6-methylquinoline-4-carboxylic acid | Pfitzinger Reaction researchgate.netui.ac.id |

| Aldehyde | KOH | Substituted quinoline-4-carboxylic acid | Pfitzinger Reaction researchgate.net |

| - | Base | 2-Hydroxy-6-methylquinoline-4-carboxylic acid | Halberkann Variant wikipedia.org |

Interactive Data Table: Examples of Pyrrole Ring Expansion via the Pfitzinger Reaction.

Contraction of the Indole Skeleton

Ring contraction of the indole skeleton of 1-acetyl-5-methylisatin is a less common transformation. However, related ring contractions in heterocyclic systems can occur through various mechanisms, including photochemical rearrangements and Wolff rearrangements. wikipedia.orglscollege.ac.inwikipedia.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Indole 2,3 Dione, 1 Acetyl 5 Methyl

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. While specific experimental mass spectra for 1H-Indole-2,3-dione, 1-acetyl-5-methyl- are not extensively reported in the public domain, analysis of its constituent parts and closely related analogues, such as 1-acetyl-1H-indole-2,3-dione (1-acetylisatin), allows for a predictive understanding of its behavior under electron ionization (EI).

The molecular formula for 1-acetyl-5-methylisatin is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol . Upon ionization, the molecular ion [M]⁺• would be observed at m/z 203. The primary fragmentation pathway is expected to involve the loss of the acetyl group. A characteristic fragmentation for N-acetylated compounds is the cleavage of the N-C bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O), or the loss of an acetyl radical (•COCH₃).

Based on the fragmentation of the parent compound 1-acetylisatin (B1195845), a key fragmentation pathway involves the formation of the isatin (B1672199) cation. For 1-acetylisatin (m/z 189), a prominent peak is observed at m/z 145, corresponding to the loss of a ketene molecule (42 Da). nih.gov A similar fragmentation for 1-acetyl-5-methylisatin would result in a fragment ion corresponding to the 5-methylisatin (B515603) cation at m/z 161.

Further fragmentation would proceed from the stable 5-methylisatin cation. The isatin ring is known to fragment via the loss of carbon monoxide (CO) molecules. Therefore, subsequent losses of CO (28 Da) from the m/z 161 fragment are anticipated, leading to ions at m/z 133 and m/z 105. The fragmentation data for 1-acetylisatin, which supports this proposed pathway, is detailed below. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment Ion (from 1-acetylisatin) | Proposed Structure |

|---|---|---|---|

| 145 | 50.15 | [M - CH₂CO]⁺ | Isatin cation |

| 118 | 100 | [M - COCH₃ - HCN]⁺ or [C₈H₄O]⁺• | Benzofuran or related isomer cation |

| 90 | 28.93 | [C₆H₄N]⁺ or [C₇H₆]⁺• | Benzyne radical cation or related isomer |

Data derived from the experimental GC-MS spectrum of the closely related compound, 1-acetylisatin. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a determined crystal structure for 1H-Indole-2,3-dione, 1-acetyl-5-methyl-. However, the crystal structure of the parent compound, 1-acetyl-1H-indole-2,3-dione (1-acetylisatin), has been resolved and serves as an excellent model for understanding the solid-state conformation of this class of molecules. nih.gov

The structure of 1-acetylisatin was determined to be monoclinic, belonging to the P 1 21/n 1 space group. nih.gov The indole (B1671886) ring system is nearly planar, and the acetyl group introduces specific conformational features. The N-acetylation forces the nitrogen atom into a more planar geometry and influences the electronic distribution within the isatin core.

The addition of a methyl group at the 5-position of the benzene (B151609) ring is not expected to dramatically alter the core geometry of the indole-2,3-dione framework but would extend the molecular dimensions and potentially influence crystal packing through van der Waals interactions. Key crystallographic data for the analogue 1-acetylisatin are presented below. nih.gov

| Crystallographic Parameter | Value for 1-acetyl-1H-indole-2,3-dione |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 8.892 |

| b (Å) | 5.108 |

| c (Å) | 18.573 |

| β (°) | 98.22 |

| Volume (ų) | 833.8 |

| Z | 4 |

Data from the crystallographic study of 1-acetyl-1H-indole-2,3-dione. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy is used to probe the electronic transitions within a molecule. The UV-Vis spectrum of isatin and its derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions. While a specific spectrum for 1-acetyl-5-methylisatin is not documented in the reviewed literature, the general features can be inferred from the parent isatin chromophore.

The isatin core typically displays multiple absorption bands. High-energy bands, usually found in the 240-310 nm range, are assigned to π → π* transitions associated with the aromatic benzene ring and the α,β-unsaturated carbonyl system. nih.gov A lower energy, weaker absorption band, often observed as a shoulder in the 400-430 nm region, is attributed to the n → π* transition of the carbonyl groups. nih.gov

The introduction of substituents onto the isatin ring modifies the absorption characteristics:

1-acetyl group : The acetyl group attached to the indole nitrogen acts as a chromophore and an electron-withdrawing group. This can cause a shift in the absorption maxima. The extension of the conjugated system can lead to a bathochromic (red) shift of the π → π* transitions.

5-methyl group : The methyl group is an auxochrome, an electron-donating group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. Typically, a methyl group on the aromatic ring causes a small bathochromic shift and a hyperchromic (increase in intensity) effect on the π → π* transition bands.

Therefore, it is predicted that the UV-Vis spectrum of 1-acetyl-5-methylisatin in a non-polar solvent would exhibit intense π → π* transitions below 350 nm and a weak n → π* transition at longer wavelengths, likely above 400 nm.

| Wavelength Range (nm) | Assignment | Chromophore System |

|---|---|---|

| ~240-260 | π → π | Aromatic Benzene Ring |

| ~290-320 | π → π | α,β-Unsaturated Carbonyl System |

| ~400-430 | n → π* | C=O Groups |

Typical absorption regions for the isatin chromophore. nih.gov

Computational and Theoretical Investigations of 1h Indole 2,3 Dione, 1 Acetyl 5 Methyl

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular structure and reactivity of chemical compounds. For N-acetylisatin, these calculations have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational efficiency. researchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-acetylisatin, the optimized geometric parameters, including bond lengths and bond angles, have been calculated and show good agreement with experimental data where available. researchgate.net The process confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov The numbering of atoms for the parameters listed below corresponds to the standard numbering for the N-acetylisatin molecule. researchgate.net

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for N-acetylisatin Data based on DFT/B3LYP/6-311++G(d,p) calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.390 | C2-N1-C9 | 125.5 |

| C2-C3 | 1.550 | N1-C2-C3 | 106.8 |

| C3-C8 | 1.521 | C2-C3-C8 | 105.9 |

| N1-C9 | 1.415 | O11-C9-N1 | 118.7 |

| C9-O11 | 1.205 | C4-C5-C6 | 120.9 |

| C2-O10 | 1.207 | C5-C6-C7 | 120.1 |

| Source: Compiled from data in related computational studies on N-acetylisatin. researchgate.net |

The planarity of the indole (B1671886) ring system is a key feature, with minor deviations caused by the acetyl group. The substitution of a methyl group at the 5-position, as in 1H-Indole-2,3-dione, 1-acetyl-5-methyl-, would be expected to cause only minor perturbations to the core geometry of the indole ring and the N-acetyl group.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes to the experimentally observed spectral bands. For N-acetylisatin, the theoretical vibrational frequencies calculated using the DFT/B3LYP/6-311++G(d,p) method show good agreement with the experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. researchgate.net

Key vibrational modes for the isatin (B1672199) core include the C=O stretching vibrations, which are typically strong and appear in the 1600-1850 cm⁻¹ region of the IR spectrum. researchgate.net In N-acetylisatin, the C=O stretching vibrations of the acetyl group and the ketone groups on the indole ring are distinctly observed. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Assignments for N-acetylisatin Data based on DFT/B3LYP/6-311++G(d,p) calculations.

| Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment (Contribution from PED) |

| 1785 | 1792 | C=O stretch (acetyl) |

| 1745 | 1740 | C=O stretch (C3-ketone) |

| 1674 | 1678 | C=O stretch (C2-amide) |

| 1595 | 1598 | C=C stretch (aromatic ring) |

| 1370 | 1373 | C-N stretch |

| 755 | 758 | C-H out-of-plane bend |

| Source: Data from comprehensive spectroscopic and computational studies on N-acetylisatin. researchgate.net |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability.

For N-acetylisatin, the HOMO is primarily localized over the benzene (B151609) ring portion of the indole nucleus, while the LUMO is distributed over the pyrrole-2,3-dione moiety, including the three carbonyl groups. researchgate.netresearchgate.net This distribution indicates that the benzene ring is the most probable site for electrophilic attack, whereas the dione (B5365651) region is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for N-acetylisatin is 4.4437 eV. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. uokerbala.edu.iq

Table 3: Calculated Electronic Properties of N-acetylisatin Data based on DFT/B3LYP/6-311++G(d,p) calculations.

| Property | Value (eV) |

| HOMO Energy | -6.87 |

| LUMO Energy | -2.43 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

| Source: Derived from studies on N-acetylisatin. researchgate.netresearchgate.net |

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial charges on each atom, providing further insight into the molecule's electronic character. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

In the MEP map of N-acetylisatin, the most negative potential (red regions) is localized over the oxygen atoms of the three carbonyl groups, making them the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the regions around the hydrogen atoms of the aromatic ring exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic interactions. hazu.hr This map visually confirms the reactivity patterns suggested by the FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and hyperconjugative interactions within a molecule, which are key to its stability. researchgate.net This method examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. uokerbala.edu.iq

Table 4: Second-Order Perturbation Analysis of Selected NBO Interactions in N-acetylisatin

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O10) | π(C2-N1) | 25.8 |

| LP (O11) | π(C9-N1) | 30.2 |

| π (C5-C6) | π(C4-C8) | 20.5 |

| π (C7-C8) | π(C2-C3) | 18.9 |

| Source: Representative data from NBO analyses of N-acetylisatin and related structures. researchgate.netuokerbala.edu.iq |

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize the nature of chemical bonds. researchgate.net This method can identify bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density value and the sign of the Laplacian, distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in predicting the reaction mechanisms of complex organic molecules. For derivatives of isatin, including the N-acetylated form, DFT calculations are employed to map out potential energy surfaces, identify transition states, and determine the stability of intermediates. mdpi.comresearchgate.net This allows for the elucidation of the most probable reaction pathways.

A key reaction of N-acetylisatins involves the cleavage of the amide bond, leading to a ring-opening reaction. nih.gov Computational models can predict the feasibility of this process by calculating the activation energy required. The model would simulate the approach of a nucleophile to one of the carbonyl carbons (C2 or C3), calculating the energy changes as the reaction progresses through a tetrahedral intermediate to the final ring-opened product.

For instance, in reactions like the chlorination of the isatin core, computational studies can help verify the mechanism. Experimental studies on the chlorination of 5-methylisatin (B515603) have suggested that an N-chlorinated species can be an intermediate that rearranges to the ring-chlorinated product under acidic conditions. researchgate.net DFT calculations can be used to model this proposed pathway:

Modeling Reactants and Intermediates: The geometries and electronic energies of the starting material (1-acetyl-5-methylisatin), the chlorinating agent, and potential intermediates (such as an N-chloro-isatinium ion) are optimized.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactant and the intermediate, and the intermediate and the product.

Energy Profile Construction: The relative energies of all species are plotted to create a reaction energy profile, which shows the energy barriers (activation energies) for each step. The pathway with the lowest energy barrier is predicted to be the most favorable.

These theoretical calculations provide a molecular-level understanding that complements experimental observations and helps in designing more efficient synthetic routes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of a molecule with its physicochemical properties. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, and using statistical methods to create a mathematical equation that predicts a specific property.

For isatin derivatives, QSPR models have been developed to predict properties like melting point, which is crucial for understanding the packing of molecules in a solid state. researchgate.net While a specific QSPR model for 1-acetyl-5-methylisatin is not detailed in the literature, the methodology applied to its parent class is directly relevant. The process typically involves:

Dataset Compilation: A set of isatin derivatives with experimentally determined values for a specific property (e.g., melting point) is gathered. researchgate.net

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated using software. Many of these descriptors are derived from the optimized molecular geometry obtained through methods like Density Functional Theory (DFT). researchgate.net

Model Development: Statistical techniques, such as multiple linear regression (MLR), are used to select the most relevant descriptors and build a predictive model. eurjchem.com

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the squared regression coefficient (r²) and cross-validation (q²). researchgate.neteurjchem.com

The descriptors used in these models have distinct physical meanings that help in understanding the factors influencing the property.

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Isatin Derivatives

| Descriptor Category | Example Descriptor | Physical Interpretation | Relevance to Properties |

| Electronic | Average Charge on Aryl Group (AQArH) | Represents the distribution of electron density on the aromatic ring system. | Influences intermolecular interactions like pi-pi stacking and electrostatic forces, affecting crystal lattice energy and thus melting point. researchgate.net |

| Topological | Total Connectivity (TC) | A numerical representation of the molecule's branching and size based on atom connections. | Relates to the overall size and shape of the molecule, which impacts how efficiently molecules can pack in a crystal structure. researchgate.net |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; relevant for predicting reactivity and charge-transfer interactions. researchgate.net |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; the HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net |

| Thermodynamic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Correlates with molecular volume and intermolecular van der Waals forces, which are important for physical properties. |

Furthermore, 3D-QSAR models complement these studies by considering the three-dimensional arrangement of atoms. These models create a 3D grid around the molecule and calculate interaction fields (steric, electrostatic) that are correlated with activity or properties, providing a more detailed picture of structure-property relationships. mdpi.com Such computational approaches are invaluable for the rational design of new molecules with desired chemical behaviors.

Applications of 1h Indole 2,3 Dione, 1 Acetyl 5 Methyl in Advanced Chemical Synthesis and Materials Science

Role as a Privileged Building Block in Organic Synthesis

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in organic synthesis, prized for their ability to serve as starting materials for a vast array of heterocyclic compounds. nih.govresearchgate.netdergipark.org.trsciensage.infoscilit.combiomedres.us The presence of both an electrophilic ketone carbonyl at the C-3 position and a lactam carbonyl at the C-2 position within a fused ring system provides a unique platform for diverse chemical transformations. dergipark.org.trcymitquimica.com The specific derivative, 1-acetyl-5-methyl-1H-indole-2,3-dione, combines the features of the isatin core with a methyl group at the 5-position and an acetyl group at the nitrogen atom, which influences its reactivity and solubility. The N-acetyl group, in particular, makes the C-2 amide carbonyl more susceptible to nucleophilic attack, often leading to ring-opening reactions that generate valuable intermediates. ekb.egresearchgate.net

Synthesis of Complex Molecular Architectures and Scaffolds

The isatin core is a cornerstone for building intricate molecular structures, especially spirocyclic systems. scilit.com The C-3 carbonyl group readily participates in condensation and cycloaddition reactions. For instance, isatins, including 5-methylisatin (B515603), are used in three-component reactions with various substrates to construct complex spiro-oxindoles. nih.govresearchgate.net These reactions often involve the formation of an intermediate from the isatin that then reacts with other components to build the final spirocyclic framework. researchgate.netorientjchem.org The reaction of 5-methylisatin with β-amino amides, for example, has been shown to produce spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones. nih.gov

Furthermore, the reactivity of N-acetylisatins allows for their use as precursors to α-ketoamides. The N-acetyl group activates the lactam ring, facilitating its opening by nucleophiles like amines or alcohols. researchgate.net This ring-opening strategy transforms the cyclic structure into a linear, highly functionalized precursor, 2-(2-acetamidophenyl)-2-oxoacetic acid, which can then be used to build other complex molecules, including various Schiff bases and acetamide (B32628) derivatives. ekb.eg This approach highlights the utility of the N-acetyl group in modifying the synthetic pathway away from reactions at the C-3 ketone and towards chemistry involving the C-2 amide.

The table below summarizes representative synthetic applications of the isatin scaffold, with relevance to the 1-acetyl-5-methyl- derivative.

| Starting Material Class | Reagents | Product Class | Significance | Citations |

| Isatins (e.g., 5-methylisatin) | β-amino amides | Spiro[quinazoline-2,3′-indoline]-diones | Access to complex, biologically relevant spiro-heterocycles. | nih.gov |

| Isatins | Amino acids, alkynes | Spirooxindoles | Efficient, often catalyst-free synthesis of diverse spiro compounds. | nih.gov |

| N-acetylisatin | Water, acetic acid (cat.) | 2-(2-acetamidophenyl)-2-oxoacetic acid | Ring-opening provides a versatile linear precursor for further synthesis. | ekb.eg |

| N-acetylisatin | Heteroaryl amines | Schiff Bases | Construction of molecules with potential biological activities. | ekb.eg |

| 5-Methylisatin | Substituted benzoylhydrazides | 5-methylisatin-based benzoylhydrazines | Synthesis of potential enzyme inhibitors for therapeutic applications. | nih.gov |

Precursor for Other Nitrogen Heterocycles

The isatin framework is a prolific precursor for a multitude of other nitrogen-containing heterocyclic systems. dergipark.org.trscilit.commdpi.com Its ability to undergo ring-opening, rearrangement, and condensation reactions provides synthetic routes to important classes of compounds like indoles and quinolines. dergipark.org.tr The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, traditionally uses isatin and a carbonyl compound. researchgate.net

The N-acetylated derivative, 1H-Indole-2,3-dione, 1-acetyl-5-methyl-, serves as a key intermediate for various heterocyclic systems. As mentioned, its ring-opening to 2-(2-acetamidophenyl)-2-oxoacetic acid provides a flexible building block. ekb.eg This intermediate can be reacted with a range of heteroaryl amines to form new heterocyclic structures through the formation of Schiff bases, which can subsequently be cyclized. ekb.eg For instance, reactions with compounds containing hydrazine (B178648) moieties can lead to the formation of pyridazine (B1198779) derivatives. The versatility of the isatin core, modulated by the N-acetyl and 5-methyl groups, thus allows for strategic entries into diverse libraries of nitrogen heterocycles. dergipark.org.trbiomedres.us

Development of Functional Materials and Dyes

The inherent electronic and structural properties of the isatin scaffold make it and its derivatives attractive candidates for the development of functional organic materials, including dyes and chromophores. nih.govscilit.com The core structure contains a chromophore, an unsaturated group responsible for color. psgcas.ac.in

Chromophores and Optical Materials

The isatin molecule contains several chromophoric groups, including carbonyl (C=O) and aromatic C=C bonds, which are responsible for its characteristic color. psgcas.ac.inresearchgate.net The extended conjugation between the benzene (B151609) ring and the dicarbonyl system contributes to its ability to absorb light in the visible region. The optical properties of isatin derivatives can be tuned by introducing various substituents onto the aromatic ring or the nitrogen atom. researchgate.net

For 1H-Indole-2,3-dione, 1-acetyl-5-methyl-, the 5-methyl group acts as a weak electron-donating group, which can subtly influence the electronic transitions and thus the absorption spectrum. The N-acetyl group, being an electron-withdrawing group, can also impact the electronic structure of the chromophore. researchgate.net Isatin derivatives have been explicitly used to synthesize new azo-imine dyes, demonstrating their utility as core structures for coloring agents. researchgate.net The synthesis of such dyes often involves condensation at the C-3 carbonyl position. While specific data on the optical properties of 1-acetyl-5-methylisatin is not extensively detailed, the principles of chromophore design suggest its potential use in creating novel dyes. diva-portal.orgdiva-portal.org The development of materials with nonlinear optical (NLO) properties is another area where such chromophores are relevant, although specific studies on this compound are lacking. researchgate.net

Polymeric and Supramolecular Assemblies

The structure of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- contains several features that are conducive to the formation of larger molecular assemblies. The isatin scaffold itself has been incorporated into polymer backbones through polycondensation reactions, leading to materials with specific properties, such as those with intrinsic microporosity. researchgate.net

In the context of supramolecular chemistry, the carbonyl groups and the aromatic system of the isatin derivative can participate in non-covalent interactions like hydrogen bonding (if a suitable donor is present), π-π stacking, and dipole-dipole interactions. These interactions are fundamental to the self-assembly of molecules into well-defined, ordered structures. nih.gov While direct studies on the supramolecular assembly of 1-acetyl-5-methylisatin are not prominent, the N-acetyl group can influence intermolecular packing and interactions, potentially affecting crystal engineering and the formation of supramolecular structures. nih.gov The general principles of supramolecular polymerization, which rely on directional and reversible non-covalent bonds, could potentially be applied to appropriately functionalized isatin derivatives to create novel, responsive materials.

Catalytic Applications

While 1H-Indole-2,3-dione, 1-acetyl-5-methyl- is not typically a catalyst itself, its derivatives, particularly those derived from the C-3 carbonyl group, can act as ligands to form metal complexes with significant catalytic activity. ndpublisher.inresearchgate.netresearchgate.net

Isatin is commonly condensed with amines to form Schiff base ligands. These ligands, featuring an imine (C=N) group, can coordinate with various transition metals like Cu(II), Co(II), Ni(II), and Zn(II). ndpublisher.inresearchgate.net The resulting metal complexes have shown catalytic activity in various organic transformations, most notably in oxidation reactions. For example, isatin-derived mixed ligand metal complexes have been successfully employed as catalysts for the oxidation of styrene (B11656) and other alcohols, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). ndpublisher.inresearchgate.netresearchgate.net In these systems, the metal center is the active catalytic site, while the isatin-based ligand helps to stabilize the complex and modulate its reactivity and selectivity. ndpublisher.in Studies have shown that the specific metal ion (e.g., zinc) can lead to promising catalytic performance in certain reactions. ndpublisher.inresearchgate.net

Additionally, isatins can serve as substrates in metal-catalyzed reactions to produce chiral molecules. For example, a nickel-catalyzed enantioselective addition of aryl iodides to isatins has been developed to synthesize chiral 3-hydroxy-2-oxindoles, which are valuable structural motifs. acs.org In this case, the isatin derivative is a key reactant in a catalytic cycle designed to build stereochemical complexity.

The table below outlines the catalytic relevance of the isatin scaffold.

| Isatin Derivative Type | Metal/Catalyst System | Reaction Catalyzed | Role of Isatin Moiety | Citations |

| Isatin Schiff Base | Cu(II), Co(II), Ni(II), Zn(II) Complexes | Oxidation of Styrene | Ligand to form the active metal complex catalyst. | ndpublisher.in |

| Isatin Schiff Base | Mixed Ligand Metal Complexes | Oxidation of Alcohols | Forms part of the ligand framework for the active catalyst. | researchgate.net |

| Isatin Schiff Base | Cu(II), Zn(II) Complexes | Oxidation of Cyclohexane | Precursor to the Schiff base ligand. | researchgate.net |

| Substituted Isatins | Nickel/FOXAP-type ligand | Enantioselective Aryl Addition | Substrate for asymmetric synthesis. | acs.org |

Agrochemical Applications

The exploration of isatin (1H-indole-2,3-dione) and its extensive family of derivatives has revealed a wide spectrum of biological activities, some of which are highly relevant to the agrochemical sector. nih.govajprd.comresearchgate.net These activities include antifungal, antibacterial, antiviral, and insecticidal properties. nih.govnih.govnih.govresearchgate.netnih.gov The isatin core is a versatile scaffold, and modifications at various positions on the molecule can lead to compounds with diverse biological effects. nih.gov For instance, derivatives of the parent compound, isatin, have demonstrated notable antifungal activity against various plant pathogens. nih.govresearchgate.net

The indole (B1671886) ring system, a core component of isatin, is found in numerous natural and synthetic compounds with significant biological properties, including antifungal and antimicrobial effects. nih.govnih.gov Research into indole derivatives has led to the development of compounds with potent herbicidal and insecticidal activities. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Specifically, indole-3-carboxylic acid derivatives have been investigated as potential herbicides. nih.govresearchgate.net

Furthermore, the broader class of isatin derivatives has been a source of new molecules with potential applications in pest management. For example, certain isatin-related compounds have been synthesized and evaluated for their insecticidal properties against various agricultural pests. researchgate.netresearchgate.netnih.govmdpi.com The antifouling and antibacterial properties of isatin itself, a marine natural product, also suggest the potential for developing environmentally benign agents to control microbial growth. nih.gov

Despite the promising agrochemical-related bioactivities observed in the broader isatin and indole families, a review of the available scientific literature reveals a lack of specific data on the agrochemical applications of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- . While the structural features of this compound—namely the 5-methylisatin core with an N-acetyl group—suggest that it could be a candidate for such applications, there are no detailed research findings or data tables in the reviewed sources to confirm its efficacy as an antifungal, insecticidal, herbicidal, or plant growth regulating agent. Therefore, its potential in the agrochemical field remains speculative and an area for future investigation.

Future Research Directions and Perspectives in the Chemistry of 1h Indole 2,3 Dione, 1 Acetyl 5 Methyl

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of isatin (B1672199) derivatives has traditionally relied on methods like the Sandmeyer, Stolle, and Gassman procedures. biomedres.us However, future research will likely focus on more sustainable and efficient synthetic routes to 1H-Indole-2,3-dione, 1-acetyl-5-methyl-.

One promising avenue is the development of one-pot, multi-component reactions . These reactions offer the advantage of creating complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. Future studies could explore the feasibility of a one-pot synthesis starting from 4-methylaniline, incorporating the acetyl group and forming the isatin ring in a streamlined process.

Another area of interest is the use of green catalytic systems . This includes employing heterogeneous catalysts, ionic liquids, or even electrochemical methods to drive the synthesis. rsc.orgmdpi.com For instance, an electrochemical approach for the C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization has been reported for other isatin derivatives and could be adapted for 1H-Indole-2,3-dione, 1-acetyl-5-methyl-. rsc.org Microwave-assisted synthesis is another green technique that has been successfully used for synthesizing substituted isoindolo[1,2-a]quinazolines and could be explored to accelerate the synthesis of the target compound. mdpi.com

Furthermore, the synthesis of N-acetylisatins often involves the acylation of the corresponding isatin. researchgate.net Future research could focus on developing more selective and milder acylation methods to improve yields and reduce by-products. The synthesis of bis-N-acetylisatins has been achieved through the acylation of bis-isatins with acetic anhydride, a method that could be refined for mono-N-acetylated compounds. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Increased efficiency, reduced waste, atom economy. | Designing a one-pot synthesis from readily available precursors. |

| Green Catalysis | Environmentally friendly, catalyst reusability, milder reaction conditions. | Exploring heterogeneous catalysts, ionic liquids, and electrochemical methods. rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Optimizing microwave parameters for the synthesis of 1H-Indole-2,3-dione, 1-acetyl-5-methyl-. mdpi.com |

| Selective Acylation | Higher yields, fewer by-products. | Developing novel and milder reagents for the N-acetylation of 5-methylisatin (B515603). researchgate.net |

Investigation of Undiscovered Reactivity Profiles

The isatin core is known for its versatile reactivity, particularly at the C3-carbonyl group. nih.gov The presence of the N-acetyl group in 1H-Indole-2,3-dione, 1-acetyl-5-methyl- is expected to modulate this reactivity, opening up new avenues for chemical transformations.

Future research should focus on exploring the ring-opening reactions of 1H-Indole-2,3-dione, 1-acetyl-5-methyl-. N-acetylisatin has been shown to undergo ring-opening with water in the presence of an acid catalyst to yield 2-(2-acetamidophenyl)-2-oxoacetic acid, a versatile precursor for Schiff bases. ekb.egekb.eg Investigating similar reactions for the 5-methyl derivative could lead to a new family of functionalized acetamidophenyl compounds. The aminolysis of N-acetylisatin has also been studied, suggesting that the reaction with various amines could yield a diverse library of glyoxylamide derivatives. nih.govresearchgate.net

The C3-position remains a prime target for functionalization. The development of novel reactions at this position, such as aldol (B89426) condensations, Friedel-Crafts reactions, and the formation of spiro-derivatives, will be a key area of future research. nih.gov The synthesis of spirooxindoles from isatins via three-component reactions under catalyst-free conditions in aqueous media is a green approach that could be applied to 1H-Indole-2,3-dione, 1-acetyl-5-methyl-. nih.gov

Furthermore, the potential for cycloaddition reactions involving the activated double bond of the isatin core could be explored to construct novel polycyclic and heterocyclic systems. The synthesis of indol-3-yl substituted pyran derivatives through the reaction of 3-cyanoacetyl indoles with various reagents highlights the potential for such transformations. nih.gov

Advanced Computational Studies for Property Prediction and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For 1H-Indole-2,3-dione, 1-acetyl-5-methyl-, advanced computational studies can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov This can help in understanding the effect of the N-acetyl and C5-methyl groups on the reactivity of the isatin core. DFT studies on fluorinated isatin-triazoles have successfully supported experimental findings on their antimicrobial activity. nih.gov

Molecular docking and dynamics simulations can be used to predict the binding affinity of 1H-Indole-2,3-dione, 1-acetyl-5-methyl- and its derivatives with various biological targets, even though this article excludes biological applications. The principles of these computational methods, as demonstrated in studies of 5-methylisatin derivatives as potential CDK2 inhibitors, can be applied to understand non-biological interactions as well. researchgate.netmdpi.comnih.gov For instance, these simulations could predict the interaction of the compound with different materials or catalysts.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction , while primarily used in drug discovery, provides information on the physicochemical properties of a molecule that are also relevant for material science applications, such as solubility and stability. nih.govjneonatalsurg.com In silico ADME analysis of fluorinated isatin-hydrazones has been used to evaluate their drug-like properties. nih.gov

| Computational Method | Application for 1H-Indole-2,3-dione, 1-acetyl-5-methyl- |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with target materials or catalysts. researchgate.netmdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of conformational stability and dynamic interactions. mdpi.com |

| ADMET Prediction | Estimation of key physicochemical properties like solubility and stability. nih.govjneonatalsurg.com |

Development of Non-Biological Applications in Material Science and Chemical Technology

While isatin derivatives are extensively studied for their biological activities, their potential in material science and chemical technology remains a relatively underexplored frontier. 1H-Indole-2,3-dione, 1-acetyl-5-methyl-, with its unique substitution pattern, could serve as a valuable building block for novel materials.

One area of potential is in the development of functional dyes and pigments . Isatin derivatives are known to be colored compounds, and the specific substitutions on 1H-Indole-2,3-dione, 1-acetyl-5-methyl- could lead to unique chromophoric properties. nih.gov 5-Methylisatin has been noted for its use as a precursor for dyes. cymitquimica.com

The compound could also be investigated as a component in the synthesis of novel polymers and coatings . The reactive sites on the isatin core could be utilized for polymerization reactions, leading to materials with tailored properties such as thermal stability, conductivity, or photoresponsiveness. 5-Methylisatin has been explored for developing new materials like polymers and coatings. cymitquimica.com

Furthermore, the ability of isatin derivatives to act as corrosion inhibitors and fluorescent sensors presents another exciting research direction. nih.gov The electron-rich aromatic system and heteroatoms in 1H-Indole-2,3-dione, 1-acetyl-5-methyl- could enable it to effectively adsorb onto metal surfaces and prevent corrosion, or to exhibit fluorescence upon binding to specific analytes.

Finally, in the realm of chemical technology, this compound could be utilized as a versatile intermediate for the synthesis of more complex heterocyclic systems with applications in agrochemicals or other specialized chemical industries. youtube.com

Q & A

Q. What are the standard synthetic protocols for preparing 1-acetyl-5-methyl-1H-indole-2,3-dione and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate nucleophiles (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by precipitation and recrystallization from DMF/acetic acid . Key parameters include molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol nucleophile) and purification via sequential washing with acetic acid, ethanol, and diethyl ether.

Q. How can researchers characterize the purity and structural integrity of 1-acetyl-5-methyl-1H-indole-2,3-dione?

Methodological approaches include:

- NMR spectroscopy : Analyze and spectra to confirm substitution patterns (e.g., acetyl and methyl groups at positions 1 and 5, respectively).

- Mass spectrometry : Validate molecular weight (e.g., CHNO has a theoretical mass of 203.06 g/mol).

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, particularly when synthesizing derivatives with steric hindrance .

Q. What purification strategies are effective for isolating 1-acetyl-5-methyl-1H-indole-2,3-dione from reaction byproducts?

Recrystallization using polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1 v/v) is effective due to the compound’s moderate solubility. Sequential washing with ethanol and diethyl ether removes unreacted starting materials and acetic acid residues. For derivatives with low crystallinity, column chromatography on silica gel with ethyl acetate/hexane gradients may be required .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-acetyl-5-methyl-1H-indole-2,3-dione derivatives?

Systematic optimization involves:

- Catalyst screening : Replace sodium acetate with other bases (e.g., pyridine) to enhance nucleophilicity.

- Solvent effects : Test high-boiling solvents (e.g., toluene) to reduce reaction time while maintaining reflux temperatures.

- Molar ratio adjustments : Increase aldehyde/nucleophile ratios (e.g., 1.2:1) to drive condensation to completion, as seen in analogous indole syntheses .

Q. What strategies mitigate side reactions (e.g., dimerization or over-acetylation) during synthesis?

- Temperature control : Lower reaction temperatures (e.g., 80°C instead of reflux) reduce thermal degradation.

- Protecting groups : Temporarily protect reactive sites (e.g., indole NH) with acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic attacks .

- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .

Q. How do substituent effects (e.g., acetyl vs. ethyl groups at position 1) influence the compound’s reactivity and biological activity?

- Electronic effects : Acetyl groups increase electron-withdrawing character, potentially stabilizing intermediates in nucleophilic substitution reactions.

- Biological implications : Derivatives like 1-ethylisatin (N-ethyl-1H-indole-2,3-dione) exhibit altered pharmacokinetic profiles compared to acetylated analogs, as seen in kinase inhibition studies with bisindolylmaleimide derivatives .

Q. What methodologies assess the biological activity of 1-acetyl-5-methyl-1H-indole-2,3-dione in kinase inhibition or antimicrobial studies?

- Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of target kinases (e.g., Flt3 or PKC isoforms) at varying concentrations (IC determination) .

- Antimicrobial testing : Employ broth microdilution methods (CLSI guidelines) to evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data across studies?

- Reproducibility checks : Replicate experiments using identical reagents and conditions (e.g., acetic acid purity, sodium acetate anhydrous vs. trihydrate).

- Meta-analysis : Compare data across structurally similar compounds (e.g., 1-ethylisatin vs. 1-acetyl derivatives) to identify trends in substituent effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.